

Application Notes and Protocols: Utilizing SIINFEKL Peptide in ELISPOT Assays

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Compound of Interest

Compound Name: Ova peptide (257-264)

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Introduction

The Enzyme-Linked Immunospot (ELISPOT) assay is a highly sensitive technique for quantifying the frequency of cytokine-secreting cells at the single-cell level.[1][2] A common application of this assay is the measurement of antigen-specific T cell responses, a cornerstone of immunological research, vaccine development, and cancer immunotherapy.[1][3] This document provides detailed application notes and a comprehensive protocol for the use of the SIINFEKL peptide in an Interferon-gamma (IFN- γ) ELISPOT assay.

The SIINFEKL peptide is a well-characterized, immunodominant epitope derived from chicken ovalbumin (OVA), specifically corresponding to amino acids 257-264.[1][4] It is presented by the Major Histocompatibility Complex Class I (MHC-I) molecule, H-2Kb, and is a potent activator of OVA-specific CD8⁺ T cells.[1][5] Stimulation of these T cells with the SIINFEKL peptide leads to the secretion of effector cytokines, most notably IFN- γ , making it an ideal model antigen for studying CD8⁺ T cell responses.[4][6]

Principle of the Assay

The IFN- γ ELISPOT assay using the SIINFEKL peptide is based on the principles of an enzyme-linked immunosorbent assay (ELISA), but is adapted to capture and visualize the cytokine secreted by individual cells. The process begins with the in vitro stimulation of immune cells, such as splenocytes or Peripheral Blood Mononuclear Cells (PBMCs), with the SIINFEKL

peptide.[1] CD8+ T cells that recognize the SIINFEKL peptide presented on the MHC-I molecules of antigen-presenting cells (APCs) become activated and secrete IFN- γ . [1]

This secreted IFN- γ is captured by a specific anti-IFN- γ antibody pre-coated onto the surface of a polyvinylidene fluoride (PVDF) membrane-bottomed ELISPOT plate.[1][7][8] After an appropriate incubation period, the cells are washed away, leaving the captured cytokine bound to the antibody. The captured IFN- γ is then detected by a second, biotinylated anti-IFN- γ antibody. A streptavidin-enzyme conjugate, such as streptavidin-horseradish peroxidase, is added, which binds to the biotinylated antibody. Finally, a substrate is introduced that is converted by the enzyme into an insoluble, colored precipitate at the site of cytokine secretion. [1][9] Each resulting spot represents a single IFN- γ -secreting cell, allowing for the precise quantification of the antigen-specific T cell frequency.[1][9]

Data Presentation

Quantitative Experimental Parameters

The successful implementation of an ELISPOT assay with the SIINFEKL peptide requires careful optimization of several key parameters. The following table summarizes typical ranges for these parameters based on published literature. It is highly recommended to perform initial optimization experiments to determine the ideal conditions for your specific cell type and experimental setup.[8]

Parameter	Typical Range	Notes
Cell Seeding Density	2×10^5 to 1×10^6 cells/well	Optimize based on the expected frequency of responding cells. Too few cells may result in no detectable spots, while too many can lead to confluent spots that are difficult to count. [1]
SIINFEKL Peptide Concentration	1 - 25 $\mu\text{g/mL}$	Titration is crucial to find the optimal concentration that induces a robust response without causing non-specific activation or cell death. A common starting concentration is 1 $\mu\text{g/mL}$. [1] [10]
Incubation Time	16 - 40 hours	The optimal time depends on the kinetics of IFN- γ secretion by the specific T cell population being studied. A 16-22 hour incubation is often sufficient for CD8+ T cell responses. [6] [10]
Positive Control	Phytohemagglutinin (PHA) or Phorbol 12-myristate 13-acetate (PMA)/Ionomycin	Used for non-specific stimulation to confirm cell viability and the functionality of the assay reagents. [1] [9]
Negative Control	Unstimulated cells (media alone) or a scrambled peptide (e.g., FILKSINE)	Essential for determining the background level of spot formation and ensuring the specificity of the response to the SIINFEKL peptide. [1]

Representative ELISPOT Data

The following table provides an example of how to present quantitative data from a SIINFEKL ELISPOT experiment. Data is typically reported as Spot Forming Units (SFU) per million cells.

Treatment Group	Mean SFU / 5×10^5 cells \pm SEM (n=3)
PBS (Vehicle Control)	5 ± 2
TATSIIN (Control Peptide)	8 ± 3
AntpSIIN (Experimental Peptide)	150 ± 15
SIINFEKL (Positive Peptide Control)	200 ± 20
OVA323-339 (CD4 Epitope Control)	6 ± 2

This is example data adapted from a study by Brooks et al. (2010) and is for illustrative purposes only. Actual results will vary depending on the experimental conditions.[\[11\]](#)

Experimental Protocols

Materials and Reagents

- Cells: Single-cell suspension of splenocytes or PBMCs from immunized or relevant experimental animals (e.g., C57BL/6 mice).
- SIINFEKL Peptide: Lyophilized peptide, to be reconstituted in sterile, endotoxin-free water or DMSO.
- ELISPOT Plate: 96-well PVDF membrane filter plates.
- Coating Antibody: Anti-mouse IFN- γ capture antibody.
- Detection Antibody: Biotinylated anti-mouse IFN- γ detection antibody.
- Enzyme Conjugate: Streptavidin-Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP).
- Substrate: Corresponding substrate for the enzyme conjugate (e.g., AEC for HRP, BCIP/NBT for AP).

- Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Blocking Buffer: PBS containing 1% Bovine Serum Albumin (BSA) or 5% skim milk.
- Wash Buffer: PBS containing 0.05% Tween 20.
- Positive Control: PHA or PMA/Ionomycin.
- Negative Control: Scrambled peptide or media alone.
- Sterile PBS.
- 35% Ethanol in sterile water.
- Sterile, deionized water.

Step-by-Step Methodology

1. Plate Preparation (Day 1)

- Pre-wet the PVDF membrane of each well of the ELISPOT plate with 15 µL of 35% ethanol for 30 seconds.[\[12\]](#)
- Wash the plate three times with 200 µL/well of sterile PBS to remove the ethanol.[\[9\]](#)
- Dilute the anti-mouse IFN-γ capture antibody to the recommended concentration in sterile PBS.
- Add 100 µL of the diluted capture antibody to each well.
- Cover the plate and incubate overnight at 4°C.

2. Cell Stimulation (Day 2)

- Aspirate the coating antibody from the plate and wash four times with 200 µL/well of sterile PBS.
- Block the plate by adding 200 µL/well of blocking buffer.

- Incubate for at least 2 hours at room temperature.[\[13\]](#)
- While the plate is blocking, prepare a single-cell suspension of your splenocytes or PBMCs in cell culture medium.
- Count the cells and adjust the concentration to the desired seeding density (e.g., 2×10^6 cells/mL for a final concentration of 2×10^5 cells/well in 100 μ L).
- Prepare your peptide and control solutions at 2x the final desired concentration in cell culture medium.
- Aspirate the blocking buffer from the plate and wash once with 200 μ L/well of cell culture medium.
- Add 100 μ L of the appropriate peptide or control solution to each well.
- Add 100 μ L of the cell suspension to each well.
- Cover the plate and incubate at 37°C in a humidified 5% CO₂ incubator for 16-40 hours. Do not disturb the plate during incubation to avoid creating "snail trail" spots.[\[9\]](#)

3. Spot Development (Day 3)

- Aspirate the cells from the wells.
- Wash the plate four times with 200 μ L/well of wash buffer.
- Dilute the biotinylated anti-mouse IFN- γ detection antibody to the recommended concentration in blocking buffer.
- Add 100 μ L of the diluted detection antibody to each well.
- Cover the plate and incubate for 2 hours at room temperature.
- Wash the plate four times with 200 μ L/well of wash buffer.
- Dilute the streptavidin-enzyme conjugate to the recommended concentration in blocking buffer.

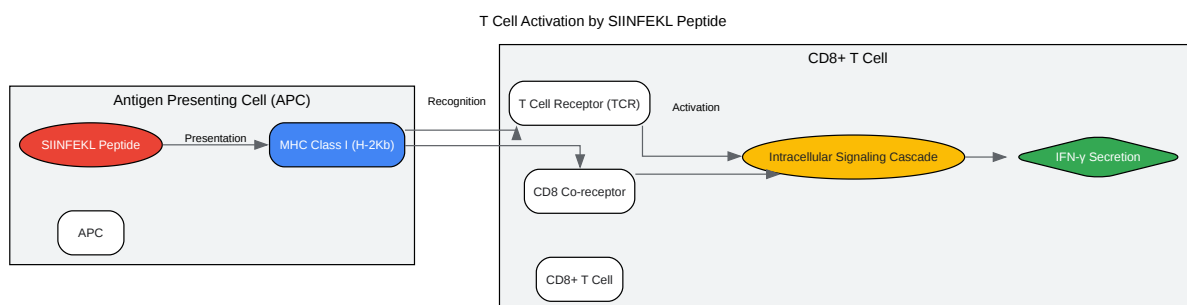
- Add 100 μ L of the diluted conjugate to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate four times with 200 μ L/well of wash buffer, followed by two final washes with PBS.
- Prepare the substrate solution according to the manufacturer's instructions.
- Add 100 μ L of the substrate solution to each well.
- Monitor spot development closely. Once distinct spots appear, stop the reaction by washing the plate thoroughly with deionized water.
- Allow the plate to dry completely in the dark.

4. Data Analysis

- Count the spots in each well using an automated ELISPOT reader or manually under a dissection microscope.
- The results are typically expressed as Spot Forming Units (SFU) per million plated cells.
- Subtract the average number of spots in the negative control wells from the average number of spots in the experimental wells to determine the antigen-specific response.^[9]
- Statistical analysis, such as a t-test, can be used to determine the significance of the results.^[14]

Visualization of Key Processes

Signaling Pathway of T Cell Activation by SIINFEKL

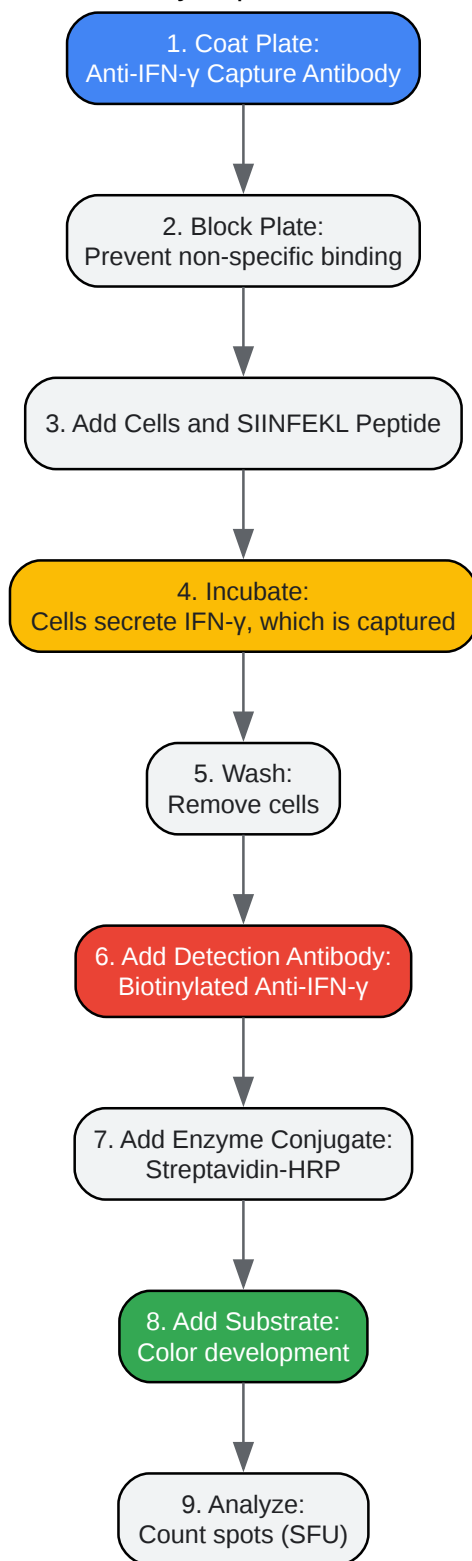


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Caption: Recognition of the SIINFEKL-MHC I complex by the TCR and CD8 co-receptor on a CD8+ T cell, leading to IFN- γ secretion.

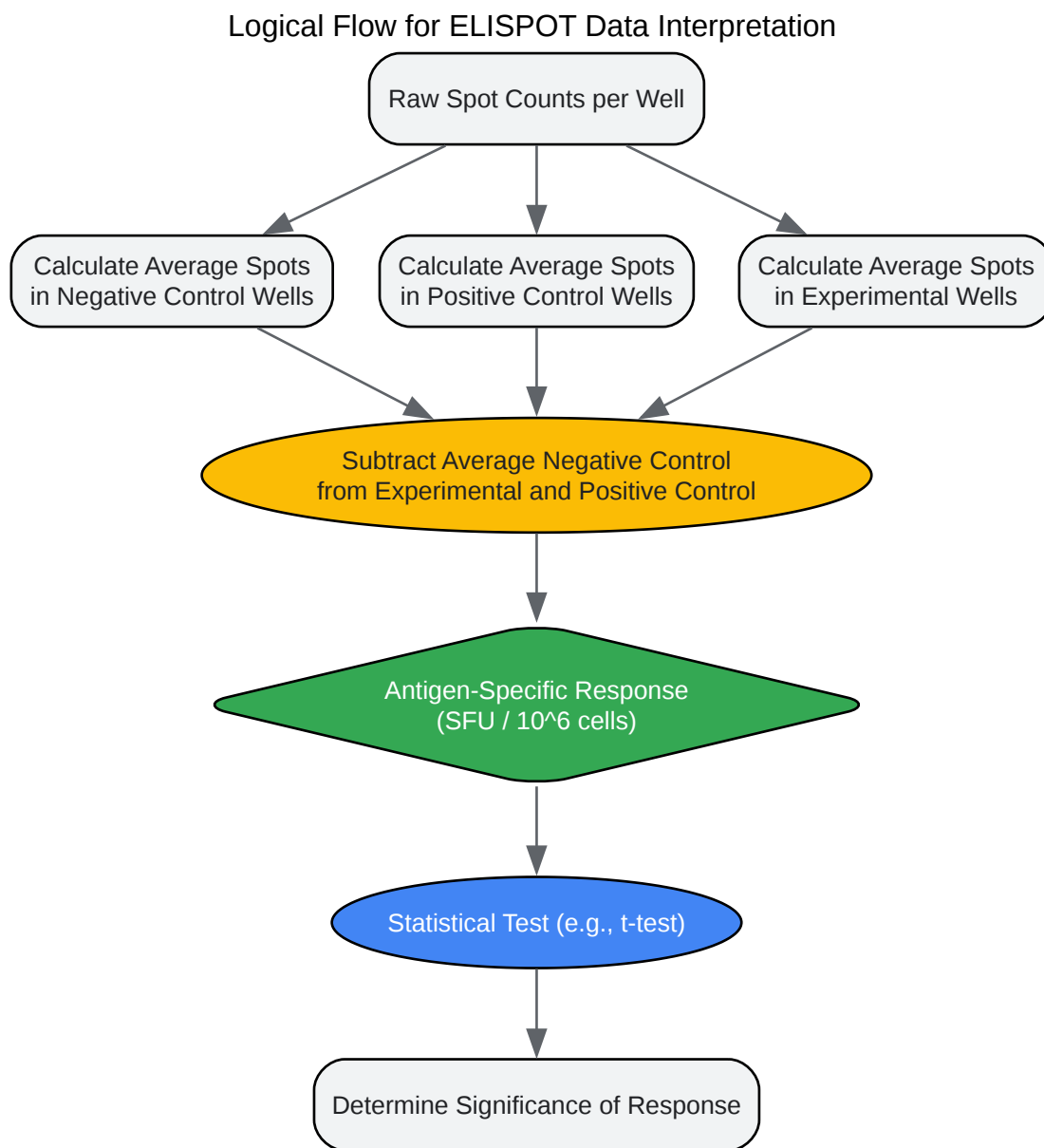
Experimental Workflow of the ELISPOT Assay

ELISPOT Assay Experimental Workflow

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Caption: Step-by-step workflow of the SIINFEKL ELISPOT assay from plate coating to data analysis.

Logical Relationship for Data Interpretation



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Caption: The logical process for analyzing raw ELISPOT data to determine the antigen-specific T cell response.

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